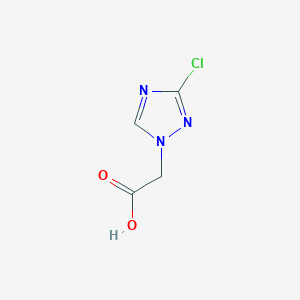

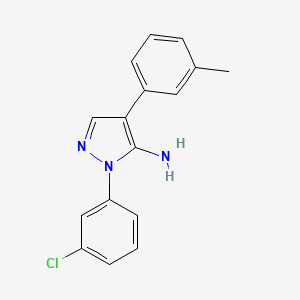

![molecular formula C15H12N2OS2 B2526743 3-allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 379238-82-1](/img/structure/B2526743.png)

3-allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The thienopyrimidinone core is known to exhibit a range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities . The addition of an allyl group at the 3-position and a phenyl group at the 6-position could potentially modify these properties and enhance the compound's biological activity.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves cyclization reactions of thienylthioureas in acidic media . For the specific compound , the synthesis would likely involve the introduction of an allyl group and a phenyl group to the core structure. The synthesis of related compounds has been achieved by reacting amino-thiophene carboxylates with isothiocyanates, followed by cyclization . The synthesis route for the compound of interest would be similar, with the appropriate substitutions to introduce the allyl and phenyl groups.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is characterized by a fused ring system that includes a thiophene ring and a pyrimidinone ring. The presence of the mercapto group at the 2-position is a common feature in these compounds, which can participate in hydrogen bonding and influence the compound's reactivity . The specific molecular structure of the compound would include the additional allyl and phenyl substituents, which could affect the compound's electronic distribution and steric properties.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives can undergo various chemical reactions, including acylation, alkylation, and condensation to form more complex heterocyclic systems . The mercapto group is particularly reactive and can be utilized in the formation of thioethers or disulfides. The allyl group in the compound of interest could also undergo reactions typical of alkenes, such as oxidation or polymerization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. These compounds typically have good solubility in organic solvents and may exhibit solid-state photostability . The introduction of the allyl and phenyl groups would likely affect the compound's lipophilicity, potentially improving its ability to cross biological membranes. The mercapto group could also confer antioxidant properties due to its ability to scavenge free radicals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives : A paper by Sauter and Deinhammer (1973) discusses the synthesis of 2-Mercapto-thieno[2,3-d]pyrimidine-4(3H)-one and its derivatives, highlighting the methodology of cyclization of esters or amides of corresponding 2-amino-thiophene-3-carboxylic acids (Sauter & Deinhammer, 1973).

Pharmacological Screening : Devani et al. (1976) synthesized 3-substituted thieno [2, 3-d] pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters for pharmacological screening, finding analgesic, anti-inflammatory, and anticonvulsant activities in some compounds (Devani et al., 1976).

Anti-HIV Activity : A study by Khalifa and Al-Omar (2014) on 5-allyl-6-benzylpyrimidin-4(3H)-ones, similar in structure to the compound , showed that these compounds exhibited moderate to good activities against HIV-1, highlighting the potential of such compounds in antiviral research (Khalifa & Al-Omar, 2014).

Antimicrobial Activity : Vlasov et al. (2022) conducted a study on derivatives of 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, which revealed moderate antimicrobial activity against various bacterial strains, indicating the utility of these compounds in antimicrobial research (Vlasov et al., 2022).

Synthesis of Novel Derivatives : Alagarsamy et al. (2007) synthesized a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones and investigated them for analgesic and anti-inflammatory activities. Their findings indicated significant activity in some compounds, contributing to the understanding of therapeutic potentials of such derivatives (Alagarsamy et al., 2007).

Wirkmechanismus

Target of Action

The compound belongs to the class of thieno[2,3-d]pyrimidin-4-ones. Compounds in this class have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.

Mode of Action

The mode of action of thieno[2,3-d]pyrimidin-4-ones is also dependent on their exact structure and functional groups. Some compounds in this class have been found to inhibit certain enzymes or interact with specific receptors, leading to changes in cellular function .

Biochemical Pathways

The affected biochemical pathways can vary widely depending on the specific targets and mode of action of the compound. Some thieno[2,3-d]pyrimidin-4-ones have been found to affect pathways related to cell growth and proliferation, inflammation, and oxidative stress .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thieno[2,3-d]pyrimidin-4-ones can vary widely depending on their exact structure and functional groups. Factors such as solubility, stability, and molecular size can all influence the bioavailability of these compounds .

Result of Action

The molecular and cellular effects of thieno[2,3-d]pyrimidin-4-ones can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thieno[2,3-d]pyrimidin-4-ones .

Eigenschaften

IUPAC Name |

6-phenyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c1-2-8-17-14(18)11-9-12(10-6-4-3-5-7-10)20-13(11)16-15(17)19/h2-7,9H,1,8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUWZUBZXDCWRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(NC1=S)SC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

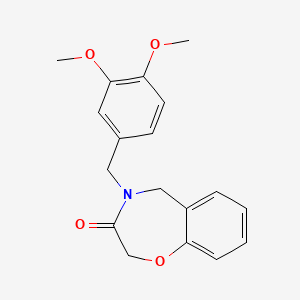

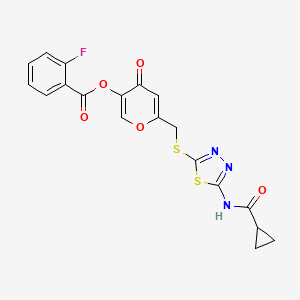

![3-[N-(3,5-dimethylphenyl)4-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2526661.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2526664.png)

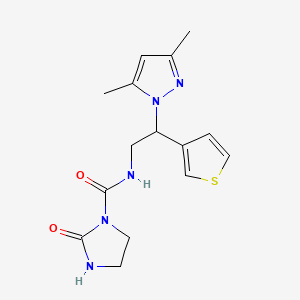

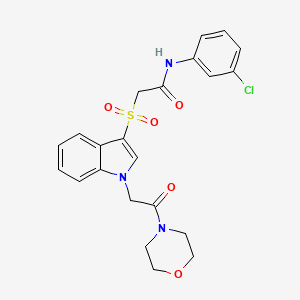

![(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526671.png)

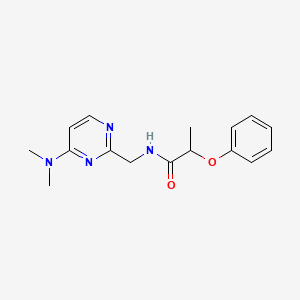

![2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2526677.png)

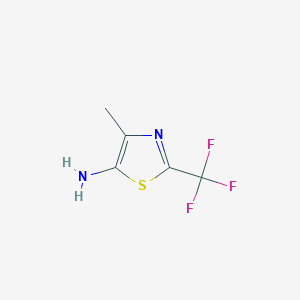

![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)

![2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2526681.png)